molecular formula C22H29N3O4 B2695742 tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate CAS No. 2034429-87-1

tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate

Cat. No.: B2695742
CAS No.: 2034429-87-1
M. Wt: 399.491
InChI Key: UDHKMXSFWGRSJJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a furan-pyridine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bond between the furan and pyridine rings . This reaction is catalyzed by palladium and requires a boronic acid or ester as a coupling partner .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

Structural Characteristics

The molecular formula of tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is C22H29N3O4C_{22}H_{29}N_{3}O_{4}, with a molecular weight of 399.5 g/mol. The compound features a piperidine ring substituted with various functional groups, including a furan and pyridine moiety, which are known for their biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The presence of the furan and pyridine rings enhances the compound's ability to interact with biological targets involved in cancer proliferation.

  • Mechanism of Action : The compound potentially inhibits specific protein kinases involved in cancer cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. For instance, a related compound demonstrated an IC50 value of approximately 5.71 µM against breast cancer cells .

Antiviral Properties

The compound also shows potential as an antiviral agent. Research indicates that N-Heterocycles, including pyridine derivatives, can disrupt viral replication processes.

  • Efficacy Against Viruses : Compounds with similar structures have been evaluated for their ability to inhibit viral enzymes such as reverse transcriptase, showing effective concentrations in the low micromolar range .
  • Research Findings : Studies have documented the activity of these compounds against various viruses, suggesting that modifications to the furan and pyridine components can enhance antiviral efficacy .

Table 2: Summary of Synthesis Steps

StepDescription
Step 1Synthesis of piperidine core
Step 2Coupling with furan and pyridine derivatives
Step 3Carbamoylation to form final product

Biological Activity

tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with distinct substitutions that may influence its interactions with biological targets, including enzymes and receptors. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure includes a piperidine core substituted with a furan-pyridine moiety and a tert-butyl ester group. This unique combination of functional groups suggests potential for diverse biological interactions.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example, in vitro studies have shown that derivatives of piperidine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.

CompoundIC50 (µM)Mechanism of Action
Compound A12.5ERK5 Inhibition
Compound B8.0Apoptosis Induction
This compoundTBDTBD

Case Study : A study evaluating the effects of related compounds on HeLa cells demonstrated that certain derivatives inhibited cell growth significantly, suggesting a potential pathway for anticancer drug development .

Anti-inflammatory Activity

Compounds structurally similar to this compound have shown promise in reducing inflammatory responses. In vitro assays indicated that these compounds could decrease the release of pro-inflammatory cytokines.

Compound% Inhibition at 10 µM
Compound C40%
Compound D50%
This compoundTBD

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that modifications to the structure can enhance membrane permeability and bioavailability.

Key Pharmacokinetic Parameters

ParameterValue
Clearance (Cl)TBD
Volume of Distribution (Vd)TBD
Half-life (t1/2)TBD
Bioavailability (F)TBD

These parameters are essential for determining the dosage and frequency of administration in potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 4-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-7-4-16(5-8-25)11-20(26)24-13-17-10-19(14-23-12-17)18-6-9-28-15-18/h6,9-10,12,14-16H,4-5,7-8,11,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHKMXSFWGRSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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